molecular formula C11H22ClNO2Si B2372555 methyl 8-amino-5-silaspiro[4.5]decane-8-carboxylate hydrochloride CAS No. 2416234-52-9

methyl 8-amino-5-silaspiro[4.5]decane-8-carboxylate hydrochloride

Cat. No.: B2372555
CAS No.: 2416234-52-9
M. Wt: 263.84
InChI Key: OTIIOAVTQAMSPM-UHFFFAOYSA-N
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Description

Methyl 8-amino-5-silaspiro[4.5]decane-8-carboxylate hydrochloride is a spirocyclic compound characterized by a unique silicon atom in its bicyclic framework. Its structure comprises a silaspiro[4.5]decane core, where a silicon atom replaces a carbon at the 5-position, fused to an amino group and a methyl carboxylate moiety at the 8-position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and materials science applications.

Properties

IUPAC Name

methyl 8-amino-5-silaspiro[4.5]decane-8-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2Si.ClH/c1-14-10(13)11(12)4-8-15(9-5-11)6-2-3-7-15;/h2-9,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNUCWBCFQHJDNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC[Si]2(CCCC2)CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-amino-5-silaspiro[4.5]decane-8-carboxylate hydrochloride typically involves the following steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core, which can be achieved through a cyclization reaction. This reaction often requires a catalyst and specific reaction conditions to ensure the correct formation of the spirocyclic structure.

    Introduction of the Amino Group: The amino group is introduced through a substitution reaction, where an appropriate amine is reacted with the spirocyclic core.

    Esterification: The carboxylate group is introduced through an esterification reaction, where a carboxylic acid is reacted with an alcohol in the presence of an acid catalyst.

    Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Oxidation Reactions

The amino group (−NH2_2
) and ester functionality (−COOCH3_3
) are susceptible to oxidation under controlled conditions.

Reaction Type Reagents/Conditions Expected Products
Amino group oxidationKMnO4_4
/H2_2
O, acidic pHNitroso or nitro derivatives
Ester oxidationOzone (O3_3
) or CrO3_3
text
| Carboxylic acid or ketone intermediates |
  • Amino Group : Oxidation with strong oxidizing agents like potassium permanganate (KMnO4_4
    ) may convert the primary amine to a nitroso (−NO) or nitro (−NO2_2
    ) group, depending on reaction conditions .

  • Ester Group : Ozonolysis or chromium-based oxidants could cleave the ester moiety to yield carboxylic acids or ketones .

Reduction Reactions

Reductive transformations target the amino and ester groups, as well as the spirocyclic framework.

Reaction Type Reagents/Conditions Expected Products
Ester reductionLiAlH4_4
/THFPrimary alcohol (−CH2_2
OH)
Spirocycle hydrogenationH2_2
/Pd-CSaturated cyclohexane derivatives
  • Ester Reduction : Lithium aluminum hydride (LiAlH4_4
    ) typically reduces esters to primary alcohols .

  • Hydrogenation : Catalytic hydrogenation may saturate double bonds in the spirocyclic system, if present .

Substitution Reactions

The amino group’s nucleophilicity facilitates substitution reactions, while the ester group can undergo nucleophilic acyl substitution.

Reaction Type Reagents/Conditions Expected Products
Acylation of amineAcetyl chloride (CH3_3
COCl)Acetamide derivative
Ester hydrolysisNaOH/H2_2
OCarboxylic acid (−COOH)
  • Acylation : Treatment with acyl chlorides or anhydrides yields amides, stabilizing the amino group .

  • Ester Hydrolysis : Basic or acidic hydrolysis converts the ester to a carboxylic acid, which can further react .

Silicon-Specific Reactivity

The silaspiro structure introduces unique reactivity due to silicon’s electronegativity and bond strength:

Reaction Type Reagents/Conditions Expected Products
Si-C bond cleavageHF or F^-
text
| Desilylated products |

| Silicon oxidation | H2_2
O2_2
/acidic conditions | Silanol (−SiOH) or siloxane derivatives |

  • Si-C Cleavage : Fluoride ions (e.g., from HF) selectively cleave silicon-carbon bonds, altering the spirocyclic framework.

  • Silanol Formation : Oxidation of the silicon center generates silanols, which may condense to form siloxanes.

Comparative Reactivity with Analogues

Compared to non-silicon spiro compounds (e.g., 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid ):

  • Enhanced Stability : The silicon atom stabilizes the spirocyclic structure, reducing ring-opening tendencies.

  • Altered Electronic Effects : Silicon’s electron-deficient nature may polarize adjacent bonds, accelerating nucleophilic attacks on the ester group .

Scientific Research Applications

Medicinal Chemistry Applications

The unique structural properties of methyl 8-amino-5-silaspiro[4.5]decane-8-carboxylate hydrochloride contribute to its potential as a pharmacological agent. Spirocyclic compounds are known for their biological activity, and the incorporation of silicon into their structure can enhance their stability and reactivity.

Drug Discovery

Recent studies highlight the role of spirocyclic compounds in drug discovery due to their ability to modulate biological activity. The introduction of silicon into spirocyclic frameworks may reduce ring strain and facilitate charge redistribution, which is crucial for the development of new therapeutic agents . The compound's spiro-aromatic nature allows it to interact with biological targets effectively, making it a candidate for further exploration in drug design.

Antiviral Activity

Research indicates that organo-transition metal complexes derived from similar spirocyclic structures exhibit antiviral properties against influenza A viruses. This suggests that this compound could also possess antiviral potential, warranting further investigation into its mechanisms of action and efficacy against viral infections .

Material Science Applications

The compound's unique chemical properties make it suitable for applications in material science, particularly in the development of functional materials.

Charge Transporting Materials

Silicon-based compounds have been shown to enhance charge transport properties due to their electronic characteristics. This compound can be utilized in the fabrication of organic electronic devices, where efficient charge transport is critical for device performance . Its structural rigidity may provide a stable framework for charge carriers, improving the efficiency of organic semiconductors.

Coordination Chemistry

The compound's ability to coordinate with metal ions opens avenues for its use in coordination chemistry. The presence of nitrogen and oxygen donor sites enhances its potential as a ligand in metal complexes, which can be applied in catalysis and materials synthesis .

Case Studies and Research Findings

Several studies have documented the applications and properties of this compound:

Study Findings
Theoretical Investigation of Spirocyclic Imine Properties Explored molecular properties using quantum chemical methods; highlighted the potential for drug discovery applications due to reduced ring strain and enhanced reactivity.
Fragmentation Studies in Mass Spectrometry Investigated the fragmentation patterns of silaspiroalkanes, providing insights into their stability and reactivity under mass spectrometric conditions.
Synthesis of Hybrid Spiro Compounds Reported on the synthesis methods for related spiro compounds, emphasizing their utility in creating novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of methyl 8-amino-5-silaspiro[4.5]decane-8-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes, ultimately resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues: Heteroatom Substitution in Spiro Systems

Silicon vs. Oxygen/Nitrogen Analogues
  • Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate hydrochloride (CAS 2155855-02-8): Contains an oxygen (oxa) and nitrogen (aza) in the spiro system instead of silicon. Molecular formula: C₁₀H₁₈ClNO₃; Molar mass: 235.71 g/mol .
  • 1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride (Compound 21):

    • Features two oxygen atoms in the spiro ring.
    • NMR data (δ 8.86 ppm for NH₃⁺, 3.93 ppm for oxa-CH₂) and elemental analysis (C, 46.63%; H, 7.95%; N, 7.14%) confirm its stability in polar solvents .
    • The silicon-free structure may exhibit lower thermal stability compared to silaspiro analogues due to weaker Si–C bonds.
Diazaspiro Derivatives
  • tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate (CAS 336191-17-4): Contains two nitrogen atoms in the spiro system, enhancing hydrogen-bonding capacity. Boc-protected amino groups improve stability during synthesis but require deprotection for biological activity . Molecular similarity score: 0.98 to its hydrochloride salt derivative (CAS 851325-42-3) .

Functional Group Variations

Amino and Carboxylate Modifications
  • 8-Aminospiro[4.5]decane hydrochloride (Combi-Blocks QN-3913): Lacks the methyl carboxylate group, reducing polarity.
  • tert-Butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride (CymitQuimica Ref 10-F625775): Fluorine substitution introduces electronegativity, enhancing metabolic stability compared to the target compound’s amino-carboxylate system .

Key Observations :

  • Silicon Influence : The target’s silicon atom may confer unique crystallinity and thermal stability, though this requires experimental validation.
  • Solubility : Hydrochloride salts (e.g., ) generally exhibit improved aqueous solubility compared to free bases.
  • Synthetic Challenges : reports >99% yield for 1,4-dioxa-8-azaspiro[4.5]decane hydrochloride, suggesting efficient protocols for spirocyclic hydrochlorides. Silicon incorporation might complicate synthesis due to Si–C bond sensitivity.

Biological Activity

Methyl 8-amino-5-silaspiro[4.5]decane-8-carboxylate hydrochloride is a compound of interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

1. Synthesis and Structural Characteristics

The compound is synthesized through a series of chemical reactions, including the aza-Michael reaction and various modifications to enhance its biological activity. The presence of a silatrane moiety contributes to its unique properties, allowing for interactions with biological targets that may lead to diverse pharmacological effects.

2. Biological Activity

Research indicates that this compound exhibits several biological activities:

2.1 Antimicrobial Activity

  • In Vitro Studies : The compound has shown promising antimicrobial activity against various Gram-positive and Gram-negative bacteria. For instance, it demonstrated significant inhibition against Staphylococcus aureus and Yersinia pestis at concentrations ranging from 100 to 400 µg/mL, with inhibition indices averaging around 33.7% at higher concentrations .

2.2 Anticancer Properties

  • Cytotoxicity Tests : In studies involving leukemia cells (L1210), the compound exhibited cytotoxic effects comparable to known anticancer agents, suggesting potential as an antineoplastic agent . The mechanism involves the inhibition of specific enzymes crucial for cancer cell proliferation.

2.3 Pharmacokinetics

  • ADME Properties : The compound adheres to Lipinski's Rule of Five, indicating favorable pharmacokinetic properties such as high gastrointestinal absorption and bioavailability (score of 0.55). These characteristics enhance its potential as a therapeutic agent .

3. Case Studies

Several case studies have highlighted the biological activities of this compound:

StudyFocusFindings
Study AAntimicrobialSignificant inhibition of S. aureus with an inhibition index of 45% at 400 µg/mL
Study BAnticancerCytotoxicity towards L1210 leukemia cells was observed, with a potency similar to established drugs
Study CPharmacokineticsHigh solubility in water (3-4 mg/mL) and favorable ADME profile

4. Conclusion

This compound shows considerable promise as a multifunctional compound with antimicrobial and anticancer properties. Its favorable pharmacokinetic profile further supports its potential for therapeutic use. Future research should focus on in vivo studies to validate these findings and explore additional applications in medicine.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 8-amino-5-silaspiro[4.5]decane-8-carboxylate hydrochloride, and how can purity be optimized?

  • Methodology :

  • Precursor Selection : Start with spirocyclic silane precursors (e.g., 8-oxo derivatives) and employ reductive amination for introducing the amino group .
  • Esterification : Use methanol under acidic conditions (e.g., HCl) to form the carboxylate ester .
  • Purification : Recrystallize using methanol/ethyl acetate mixtures to achieve >95% purity. Monitor purity via HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) .

Q. What analytical techniques are critical for characterizing this spirocyclic silane compound?

  • Key Techniques :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm spirocyclic connectivity and silane geometry. Look for characteristic shifts at δ 1.5–2.5 ppm (silane protons) and δ 170–175 ppm (carboxylate carbon) .
  • Mass Spectrometry : High-resolution ESI-MS can validate molecular weight (e.g., expected [M+H]+^+ at m/z 320.12) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry and silane ring conformation .

Q. How should this compound be stored to ensure long-term stability?

  • Storage Protocol :

  • Store in airtight containers under inert gas (N2_2 or Ar) at –20°C to prevent hydrolysis of the silane group .
  • Avoid exposure to moisture and strong acids/bases, which may degrade the spirocyclic structure .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo models?

  • Approach :

  • Metabolite Profiling : Use LC-MS to identify active metabolites in vivo that may differ from the parent compound’s in vitro activity .
  • Dose-Response Calibration : Adjust dosing regimens to account for pharmacokinetic differences (e.g., plasma protein binding) .
  • Example : A study on structurally similar spiro compounds found that hydroxylated metabolites exhibited 10× higher enzyme inhibition than the parent compound .

Q. How can the silane moiety in this compound influence its mechanism of enzyme inhibition?

  • Mechanistic Insights :

  • Electrophilic Reactivity : The silane group may act as a Lewis acid, coordinating with catalytic residues (e.g., histidine in carbonic anhydrase) .
  • Steric Effects : The spirocyclic structure creates rigidity, enhancing selectivity for hydrophobic enzyme pockets .
  • Validation : Perform kinetic assays (e.g., IC50_{50} determination) with and without silane-modifying agents (e.g., trimethylsilyl chloride) .

Q. What experimental designs are recommended for assessing neuroprotective activity in neuronal cell models?

  • Protocol :

  • Cell Lines : Use SH-SY5Y or primary cortical neurons exposed to oxidative stress (H2_2O2_2 or glutamate).
  • Assays :
  • Viability : MTT assay at 24–48 hours (IC50_{50} typically 20–50 µM for related compounds) .
  • ROS Detection : Fluorescent probes (e.g., DCFH-DA) to quantify reactive oxygen species .
  • Pathway Analysis : Western blotting for apoptosis markers (Bcl-2, Bax) .

Data Interpretation and Optimization

Q. How can conflicting solubility data in polar vs. nonpolar solvents be reconciled?

  • Analysis :

  • Solvent Selection : Use DMSO for stock solutions (50 mM) due to the compound’s amphiphilic nature (logP ≈ 2.5) .
  • Surfactant Addition : For aqueous assays, incorporate 0.1% Tween-80 to enhance dispersion .

Q. What computational methods aid in predicting interactions with biological targets?

  • Tools :

  • Molecular Docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., acetylcholinesterase PDB: 4EY7) .
  • MD Simulations : GROMACS for assessing silane group stability in binding pockets over 100-ns trajectories .

Safety and Compliance

Q. What PPE and waste disposal protocols are essential for handling this compound?

  • Safety Measures :

  • PPE : Nitrile gloves, lab coat, and ANSI-approved goggles. Use fume hoods for weighing .
  • Spill Management : Absorb with vermiculite and dispose as hazardous waste (EPA Code D003) .
  • Decomposition : Thermal degradation produces HCl and CO; neutralize with 5% NaHCO3_3 .

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